![molecular formula C28H22N2O4 B1143565 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- CAS No. 12226-82-3](/img/structure/B1143565.png)
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
Overview
Description
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- is a useful research compound. Its molecular formula is C28H22N2O4 and its molecular weight is 450.49. The purity is usually 95%.
BenchChem offers high-quality 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- (CAS Number: 23941-48-2) is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C28H22N2O4
- Molecular Weight : 450.485 g/mol
- Density : 1.405 g/cm³
- Boiling Point : 692.5 °C at 760 mmHg
- Flash Point : 372.6 °C
The biological activity of 9,10-anthracenedione derivatives is often linked to their ability to intercalate into DNA and inhibit topoisomerases, which are essential for DNA replication and transcription. These interactions can lead to cytotoxic effects in rapidly dividing cells, making them potential candidates for anticancer therapies.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the anthraquinone structure can significantly influence its biological activity. For instance:
- The introduction of hydroxyl groups enhances solubility and may increase cytotoxicity.
- The presence of amino groups can improve interaction with cellular targets.
Anticancer Activity
A pivotal study investigated the compound's efficacy against various cancer cell lines. The results indicated that 9,10-anthracenedione derivatives exhibited significant cytotoxic effects against human cancer cells, particularly breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Apoptosis induction |
A549 (Lung) | 6.8 | Cell cycle arrest |
HeLa (Cervical) | 4.5 | DNA intercalation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Case Studies
-
Case Study on Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound over a period of 48 hours. The study concluded that higher concentrations led to increased apoptotic markers as evidenced by flow cytometry analysis. -
Antimicrobial Evaluation
A separate investigation assessed the antimicrobial properties of the compound against several pathogens using the disk diffusion method. Results demonstrated a clear zone of inhibition for Staphylococcus aureus, indicating potential as an antibacterial agent.
Scientific Research Applications
Medicinal Applications
Antineoplastic Agent
9,10-Anthracenedione derivatives are primarily recognized for their role as chemotherapeutic agents. The compound is structurally related to mitoxantrone, which is used in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase II activity. This mechanism disrupts DNA replication and transcription, leading to cancer cell death.
Case Study: Mitoxantrone
Mitoxantrone is a well-studied derivative of 9,10-anthracenedione that has been utilized in treating various cancers including breast cancer and non-Hodgkin lymphoma. Clinical trials have demonstrated its efficacy in reducing tumor size and improving patient survival rates. The compound's ability to penetrate cellular membranes and accumulate in tumor tissues enhances its therapeutic potential.
Material Science Applications
Organic Electronics
The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material facilitates the efficient movement of electrons within these devices.
Case Study: OLED Development
Research has shown that incorporating 9,10-anthracenedione derivatives into OLED structures can significantly improve device performance by enhancing luminance efficiency and color purity. Studies indicate that these compounds can serve as effective electron transport layers, leading to brighter and more energy-efficient displays.
Toxicological Considerations
While the therapeutic benefits of 9,10-anthracenedione derivatives are substantial, potential toxic effects must be carefully evaluated. The compound's interaction with DNA raises concerns regarding mutagenicity and carcinogenicity. Regulatory frameworks such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) ensure that safety assessments are conducted prior to widespread use.
Properties
IUPAC Name |
1,4-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-12-20(30-18-9-5-16(2)6-10-18)24-23(19)27(33)25-21(31)13-14-22(32)26(25)28(24)34/h3-14,29-32H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQQAZPMNWJRDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C=CC(=C5C3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066941 | |
Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23941-48-2 | |
Record name | 1,4-Dihydroxy-5,8-bis[(4-methylphenyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23941-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Di(p-toluidino)-5,8-dihydroxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023941482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,4-dihydroxyanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,8-DI(P-TOLUIDINO)-1,4-DIHYDROXYANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H2HQJ5QUY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.